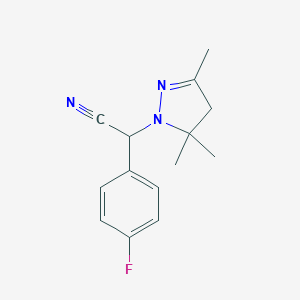
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile, also known as FPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPTA is a pyrazoline derivative that is synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as a diagnostic agent for imaging cancer cells. In biochemistry, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been used as a probe to study the interaction of proteins with small molecules. In materials science, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been used as a building block for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is not fully understood. However, studies have shown that (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has been shown to have a low toxicity profile and does not exhibit any significant side effects. In vitro studies have shown that (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile inhibits the growth of various cancer cells such as breast, lung, and colon cancer cells. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has also been shown to be effective in inhibiting the growth of multidrug-resistant cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is also easy to synthesize and can be obtained in high yields. However, one limitation of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile. One direction is to further investigate its anti-tumor activity and its potential use as a diagnostic agent for imaging cancer cells. Another direction is to study its interaction with proteins and its potential use as a probe in protein studies. Additionally, (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be used as a building block for the synthesis of functional materials, and further research can be done in this area. Finally, the synthesis of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can be optimized to improve its solubility in water, which can make it more useful in certain experiments.
Métodos De Síntesis
The synthesis of (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves a multi-step process that includes the reaction of 4-fluoroaniline with 2,4-pentanedione to form 4-fluoro-3-hydroxyacetanilide. This intermediate is then treated with hydrazine hydrate to form 4-fluoro-3-hydrazinoacetanilide, which is then reacted with 3,5,5-trimethyl-1H-pyrazole-4-carboxylic acid to form (4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile.
Propiedades
Nombre del producto |
(4-fluorophenyl)(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile |
|---|---|
Fórmula molecular |
C14H16FN3 |
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-2-(3,5,5-trimethyl-4H-pyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C14H16FN3/c1-10-8-14(2,3)18(17-10)13(9-16)11-4-6-12(15)7-5-11/h4-7,13H,8H2,1-3H3 |
Clave InChI |
JWLAMZGVAKRUKS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=C(C=C2)F |
SMILES canónico |
CC1=NN(C(C1)(C)C)C(C#N)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-(2-Phenylethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B257674.png)
![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)


![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B257692.png)
![6-(Piperidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B257694.png)




![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(4-methoxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B257709.png)